molecular formula C17H22N4O4S2 B11300892 N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide

N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide

Cat. No.: B11300892
M. Wt: 410.5 g/mol
InChI Key: SRYHAKHONPOOBW-UHFFFAOYSA-N
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Description

N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide is a complex organic compound that has garnered interest due to its potential therapeutic applications. This compound features a piperazine ring substituted with a methoxyphenyl group, a thiazole ring, and a methanesulfonamide group, making it a multifaceted molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methoxyphenylpiperazine with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide stands out due to its unique combination of a piperazine ring, thiazole ring, and methanesulfonamide group, which confer distinct chemical and biological properties. Its potential as a neuroprotective agent and enzyme inhibitor makes it a valuable compound for further research and development .

Properties

Molecular Formula

C17H22N4O4S2

Molecular Weight

410.5 g/mol

IUPAC Name

N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]methanesulfonamide

InChI

InChI=1S/C17H22N4O4S2/c1-25-15-5-3-14(4-6-15)20-7-9-21(10-8-20)16(22)11-13-12-26-17(18-13)19-27(2,23)24/h3-6,12H,7-11H2,1-2H3,(H,18,19)

InChI Key

SRYHAKHONPOOBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NS(=O)(=O)C

Origin of Product

United States

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